N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

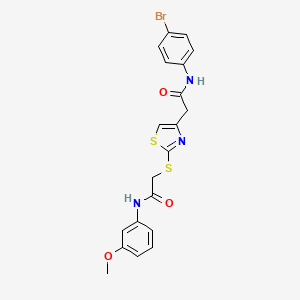

The compound N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative. It features:

- A 4-bromophenyl group attached to the acetamide nitrogen.

- A thiazole ring connected via a thioether linkage to a 2-oxoethyl moiety.

- A 3-methoxyphenyl substituent on the terminal amide group.

This architecture combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUKWAUXWFJRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the bromophenyl and methoxyphenyl groups contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, research involving structurally similar compounds has shown effective inhibition against both Gram-positive and Gram-negative bacteria. The evaluation utilized the turbidimetric method to assess the antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 32 µg/mL |

| d2 | S. aureus | 16 µg/mL |

| d3 | C. albicans | 8 µg/mL |

These findings suggest that the thiazole ring is crucial for antimicrobial activity, with modifications enhancing efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of this compound was evaluated using the MCF7 breast cancer cell line through the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxicity, with certain derivatives showing IC50 values lower than that of standard chemotherapeutic agents like doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 1.98 |

| d7 | MCF7 | 1.61 |

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl rings play a vital role in enhancing anticancer activity, particularly electron-donating groups like methoxy .

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound interacts primarily through hydrophobic contacts, with some hydrogen bonding contributing to its stability in the binding site .

Case Studies

- Antimicrobial Efficacy : A study on related thiazole derivatives showed that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups. This highlights the importance of functional group positioning in optimizing biological activity .

- Anticancer Screening : In another investigation, a series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing that compounds with specific substitutions on the thiazole ring exhibited significant growth inhibition, emphasizing their potential as anticancer agents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The structural characterization is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis. These methods validate the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicate promising antimicrobial activity, suggesting its potential as a lead compound in drug development for treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer properties of thiazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. Specifically, this compound has been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays, such as the Sulforhodamine B (SRB) assay, demonstrated that certain derivatives exhibit significant cytotoxic effects, indicating their potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions between the synthesized compounds and their biological targets. These studies utilize software like Schrodinger to predict binding affinities and elucidate the interaction mechanisms at the molecular level. The insights gained from these studies can guide further modifications of the compound to enhance its efficacy and selectivity against specific targets .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

| Study | Synthesis Method | Biological Activity | Key Findings |

|---|---|---|---|

| Study 1 | Multi-step synthesis involving chloroacetyl chloride | Antimicrobial | Compounds d1, d2, d3 showed promising activity against bacterial strains |

| Study 2 | Reaction of 4-bromoacetophenone with thiourea | Anticancer | Compounds d6, d7 exhibited significant cytotoxicity against MCF7 cells |

| Study 3 | Molecular docking with Schrodinger software | Binding affinity analysis | Identified key interactions between compounds and target receptors |

Comparison with Similar Compounds

Structural Analogues with Bromophenyl and Thiazole Motifs

The target compound shares core structural elements with several synthesized derivatives (Table 1):

Table 1: Key Structural Analogues

Key Observations:

- The sulfinyl group in increases polarity, which may improve aqueous solubility but reduce membrane permeability .

- Thiophene-based analogues () demonstrate that replacing thiazole with thiophene retains bioactivity but simplifies synthesis .

Functional Group Impact on Bioactivity

Methoxy Substitutents

- The 3-methoxyphenyl group in the target compound is absent in most analogues. However, compounds with 4-methoxyphenyl substituents (e.g., ’s coumarin derivatives) show enhanced antibacterial activity, suggesting methoxy groups may modulate target binding .

Bromophenyl vs. Chlorophenyl

- Bromine’s higher electron-withdrawing capacity compared to chlorine (e.g., ’s 2-chlorophenyl derivative) may stabilize the acetamide carbonyl group, influencing reactivity and metabolic stability .

Spectral and Analytical Data

- IR Spectra: Thioether linkages (C–S stretch ~650–700 cm⁻¹) and amide carbonyls (C=O stretch ~1660–1680 cm⁻¹) are consistent across acetamide derivatives .

- NMR: The 4-bromophenyl group would show deshielded aromatic protons (~7.3–7.6 ppm), while the 3-methoxyphenyl group would exhibit a singlet for the methoxy protons (~3.8 ppm) .

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol (70–80°C) .

- Step 2 : Introduction of the thioether linkage using nucleophilic substitution between a thiol-containing intermediate and a bromoacetamide derivative in DMF at 60°C .

- Step 3 : Coupling of the 3-methoxyphenylamino group via amide bond formation using EDC/HOBt in dichloromethane . Optimization : Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and temperature gradients (e.g., 50°C → 25°C) can improve yields by 15–20% .

| Reaction Step | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Thiazole formation | Thiourea, α-bromoacetophenone, EtOH, reflux | 60–75 |

| Thioether linkage | 2-mercaptothiazole, K₂CO₃, DMF | 45–60 |

| Amide coupling | EDC, HOBt, DCM, rt | 70–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Key signals include:

- Thiazole protons at δ 7.2–7.5 ppm (multiplet, 2H) .

- Acetamide methylene at δ 3.8 ppm (singlet, 2H) .

- Methoxy group at δ 3.7 ppm (singlet, 3H) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S stretch (~680 cm⁻¹) .

- HRMS : Molecular ion peak at m/z 490.05 (calculated for C₂₀H₁₉BrN₃O₃S₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?

Contradictions often arise from variations in assay conditions. Methodological strategies include:

- Dose-response profiling : Test the compound at logarithmic concentrations (0.1–100 µM) to establish IC₅₀/EC₅₀ values .

- Orthogonal assays : Combine MTT assays (cell viability) with bacterial zone-of-inhibition tests to differentiate cytotoxic vs. antimicrobial effects .

- Target-specific studies : Use molecular docking to prioritize biological targets (e.g., EGFR kinase for anticancer activity vs. bacterial topoisomerase IV for antimicrobial effects) .

| Biological Activity | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | MTT assay | IC₅₀ = 12.3 µM | |

| Antibacterial (S. aureus) | Disk diffusion | 18 mm inhibition zone at 50 µg/mL |

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

- Structural modifications : Replace the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism .

- Prodrug design : Mask the acetamide as a pivaloyloxymethyl ester to enhance oral bioavailability .

- In vitro microsomal assays : Monitor degradation using liver microsomes (human/rat) with LC-MS to identify vulnerable sites (e.g., thioether oxidation) .

Methodological Challenges

Q. How can researchers mitigate side reactions during the synthesis of the thiazole-thioether-acetamide backbone?

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate thioether byproducts .

- Protective groups : Temporarily protect the amine group with Boc during thiazole formation to prevent undesired nucleophilic attacks .

- Real-time monitoring : Employ TLC (Rf = 0.4 in 3:7 EtOAc/hexane) to track reaction progress and halt at ~85% conversion .

Data Interpretation

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or bacterial DNA gyrase (PDB ID: 1KZN) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.